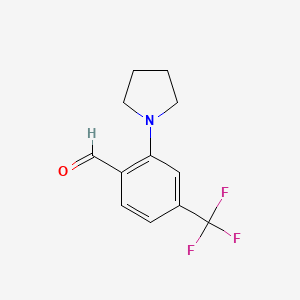

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2-pyrrolidin-1-yl-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)10-4-3-9(8-17)11(7-10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTZMZPCTMQJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution Using Fluorinated Precursors

The most direct route involves SNAr on 2-fluoro-4-(trifluoromethyl)benzaldehyde, leveraging the electron-withdrawing trifluoromethyl (-CF₃) and aldehyde groups to activate the aromatic ring. The fluorine at the 2-position serves as a leaving group, displaced by pyrrolidine under basic conditions.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and stabilizes the transition state.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of pyrrolidine.

-

Temperature : 80–100°C for 12–24 hours ensures complete substitution.

Example Protocol :

-

Combine 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 equiv), pyrrolidine (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

-

Heat at 90°C for 18 hours under nitrogen.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc).

Challenges and Side Reactions

-

Aldehyde Reactivity : The unprotected aldehyde may undergo undesired nucleophilic attack or oxidation.

-

Regioselectivity : Competing substitution at the 3-position (para to -CF₃) is minimized due to steric hindrance from the -CF₃ group.

Protective Group Approaches

Acetal Protection of the Aldehyde

To circumvent aldehyde reactivity, protective strategies using diethyl acetals are employed (Fig. 1).

Synthetic Steps :

-

Protection : React 2-fluoro-4-(trifluoromethyl)benzaldehyde with triethyl orthoformate and catalytic NH₄Cl in ethanol to form 2-fluoro-4-(trifluoromethyl)benzaldehyde diethyl acetal (yield: 70–80%).

-

Substitution : Treat the acetal with pyrrolidine and Cs₂CO₃ in DMF at 100°C for 24 hours (yield: 85–90%).

-

Deprotection : Hydrolyze the acetal using dilute HCl in tetrahydrofuran (THF)/water (yield: 90–95%).

Total Yield : 55–65% over three steps.

Advantages of Acetal Protection

-

Stability : Prevents aldehyde oxidation during substitution.

-

Improved Solubility : The acetal intermediate enhances solubility in polar aprotic solvents.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

For substrates lacking a leaving group, palladium-catalyzed amination offers an alternative. This method is applicable to bromo- or iodo-substituted precursors.

Reaction Conditions :

-

Catalyst : Pd₂(dba)₃ or Pd(OAc)₂ with Xantphos as a ligand.

-

Base : Sodium tert-butoxide (NaOtBu) in toluene at 110°C.

-

Substrate : 2-bromo-4-(trifluoromethyl)benzaldehyde.

Yield : 60–70% after 24 hours.

Limitations

-

Cost : Palladium catalysts increase expenses.

-

Substrate Availability : Bromo/iodo precursors are less accessible than fluoro derivatives.

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates by 25% in biphasic systems.

-

Microwave Assistance : Reduces reaction time from 18 hours to 2 hours with comparable yields.

Characterization and Analytical Data

Spectroscopic Profiles

Mass Spectrometry

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| SNAr (Direct) | 65–75 | Low | High |

| Acetal Protection | 55–65 | Moderate | Moderate |

| Buchwald-Hartwig | 60–70 | High | Low |

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Carboxylic Acids: Resulting from the oxidation of the aldehyde group.

Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.

Substituted Pyrrolidin-1-yl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Research has indicated that derivatives of 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, a critical process in cancer cell division. The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells .

2. Inhibition of Monoacylglycerol Lipase

This compound has been identified as a selective inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. By inhibiting this enzyme, this compound may enhance endocannabinoid signaling, which has implications for treating pain and inflammatory disorders .

3. Development of BRD4 Inhibitors

The compound has also been explored as a scaffold for developing inhibitors targeting bromodomain-containing protein 4 (BRD4), which is implicated in various inflammatory diseases and cancers. The binding affinity and selectivity of such inhibitors can be significantly enhanced by modifying the structure around the pyrrolidine and trifluoromethyl moieties .

Case Studies

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs from the Kanto Reagents catalog ():

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde Substituents: Pyridinyl ring (meta-CF₃) attached to benzaldehyde at the para position.

1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine

- Substituents: Piperazine (secondary amine) attached to a pyridinyl ring (meta-CF₃).

- Key features: Piperazine improves solubility and hydrogen-bonding capacity.

Target Compound :

- 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde

- Substituents: Pyrrolidine (ortho) and CF₃ (para) on benzaldehyde.

- Key features: Pyrrolidine introduces steric bulk and flexibility, while CF₃ enhances electrophilicity at the aldehyde group.

Physicochemical Properties

Key Observations :

- Melting Point : The pyridine-containing analog (91–93°C) likely has higher crystallinity due to aromatic stacking, whereas the target compound’s flexible pyrrolidine may reduce melting point.

- Solubility : The piperazine analog’s high solubility stems from its amine groups, while the target compound’s pyrrolidine offers moderate solubility in polar solvents.

Reactivity and Stability

- Aldehyde Reactivity : The CF₃ group at para increases the electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions (e.g., Schiff base formation). However, the ortho-pyrrolidine may sterically hinder reactions .

- Stability : CF₃’s electron-withdrawing effect stabilizes the aldehyde against oxidation. Pyrrolidine’s steric bulk may further protect the aldehyde from nucleophilic attack, improving shelf-life compared to unsubstituted benzaldehydes.

Biological Activity

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is common in many bioactive molecules.

- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, potentially improving drug-target interactions.

- Benzaldehyde Moiety : The aldehyde functional group can participate in various chemical reactions, making it a versatile building block in organic synthesis.

The molecular formula of this compound is with a molecular weight of approximately 253.23 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step procedures that optimize reaction conditions for high yields and purity. Common methods include the reaction of pyrrolidine with trifluoromethyl-substituted benzaldehydes under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures.

Interaction Studies

Research indicates that compounds with similar structures to this compound exhibit significant interactions with various biological targets, including:

- Neurotransmitter Receptors : Compounds in this class may modulate neurotransmitter systems, impacting conditions such as anxiety and depression.

- Enzymes in Metabolic Pathways : The compound may inhibit or activate specific enzymes, influencing metabolic disorders.

Case Studies and Findings

Recent studies have focused on the biological profiling of derivatives based on this compound. For instance:

- Anticancer Activity : Similar compounds have shown potential as anticancer agents by disrupting tubulin polymerization, which is crucial for cell division .

- Antimicrobial Properties : Some derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Structure-Activity Relationship (SAR)

The unique combination of the pyrrolidine ring and the para-trifluoromethyl-substituted benzaldehyde enhances the reactivity and biological activity compared to structurally similar compounds. The following table summarizes some related compounds and their key features:

| Compound Name | Key Features |

|---|---|

| 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde | Similar structure; different trifluoromethyl position |

| 4-(Trifluoromethyl)pyridine | Contains trifluoromethyl group; lacks pyrrolidine moiety |

| N-Methylpyrrolidine | Contains pyrrolidine ring; no aldehyde or trifluoromethyl groups |

Potential Applications

Given its unique structure, this compound has several potential applications:

- Medicinal Chemistry : As a lead compound for developing new therapeutics targeting neurological disorders or cancer.

- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules with desired biological activities.

Q & A

Q. What is a reliable laboratory synthesis method for 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde?

A high-yield (93%) synthesis involves nucleophilic aromatic substitution (SNAr) of 2-fluorobenzaldehyde derivatives. Procedure :

- React 2-fluorobenzaldehyde (9.49 mmol) with pyrrolidine (9.88 mmol) in DMF at 150°C for 20 hours under basic conditions (K₂CO₃).

- Purify via extraction with ethyl acetate, wash with NH₄Cl solution, and dry over MgSO₄.

- Confirm completion by TLC and characterize via ¹H NMR (e.g., aldehyde proton at δ 10.01 ppm, pyrrolidine protons at δ 3.33–3.30 and 1.99–1.96 ppm) and elemental analysis (N%: 7.5 observed vs. 7.99 calculated) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- ¹H NMR Spectroscopy : Key peaks include the aldehyde proton (singlet at δ ~10.01 ppm) and aromatic protons (δ 7.61–6.75 ppm). The pyrrolidine ring protons appear as multiplet signals between δ 3.33–1.96 ppm .

- Elemental Analysis : Validates stoichiometry (e.g., %N content) .

- Mass Spectrometry (hypothesized): High-resolution MS (HRMS) or LC-MS can confirm molecular weight (C₁₂H₁₂F₃NO: theoretical 249.09 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield or reduce side products?

- Microwave-Assisted Synthesis : Evidence suggests microwave heating reduces reaction time for similar SNAr reactions (e.g., from 20 hours to <5 hours) while maintaining yield .

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, NMP) to enhance nucleophilicity or reduce byproduct formation.

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to accelerate substitutions in biphasic systems.

Q. What mechanistic insights explain the regioselectivity of the pyrrolidine substitution?

The reaction proceeds via an SNAr mechanism :

Fluorine at the ortho position activates the aromatic ring for nucleophilic attack.

Pyrrolidine (strong nucleophile) displaces fluoride, stabilized by electron-withdrawing trifluoromethyl groups at the para position.

Computational studies (not in evidence) could model transition states to rationalize regioselectivity.

Q. How does the trifluoromethyl group influence electronic and steric properties in downstream reactions?

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions .

- Steric Effects : The bulky trifluoromethyl group may hinder reactions at the para position, favoring meta or ortho reactivity in subsequent derivatizations (e.g., Wittig reactions) .

Q. What are the challenges in characterizing impurities or byproducts in this compound?

- Fluorine Splitting in NMR : ¹⁹F-¹H coupling in trifluoromethyl groups complicates NMR interpretation. Use decoupling or ¹³C NMR for clarity.

- Byproduct Identification : TLC and LC-MS can detect side products like unreacted starting materials or over-alkylated derivatives .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

- Pacritinib Analogs : Derivatives of 2-(pyrrolidin-1-yl)benzaldehyde are intermediates in kinase inhibitors (e.g., Pacritinib), synthesized via reductive amination or cross-coupling .

- Multicomponent Reactions : Used in microwave-assisted syntheses of hexahydro-pyrroloquinoline scaffolds for bioactive molecules .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported NMR data for similar compounds?

Q. What strategies validate synthetic reproducibility across different laboratories?

- Detailed Protocols : Document exact equivalents, heating rates, and purification steps (e.g., NH₄Cl washing removes excess amine) .

- Collaborative Studies : Cross-validate results via round-robin testing with independent labs.

Methodological Recommendations

Q. Which alternative synthetic routes exist for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.